2,5-Diethyl-4-propylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diethyl-4-propylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2, 4, and 5. This compound is known for its fruity, green, and mango-like aroma and is a volatile component found in roasted peanut flavor .
Vorbereitungsmethoden
The synthesis of 2,5-Diethyl-4-propylthiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,5-diethylthiazole with propyl halides in the presence of a base to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
2,5-Diethyl-4-propylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2,5-Diethyl-4-propylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound’s unique aroma makes it useful in studying olfactory receptors and flavor chemistry.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential antimicrobial, antifungal, and antitumor activities.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to food products.
Wirkmechanismus
The mechanism of action of 2,5-Diethyl-4-propylthiazole involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aroma properties. In biological systems, thiazole derivatives can interact with enzymes and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2,5-Diethyl-4-propylthiazole can be compared with other 2,4,5-trisubstituted thiazoles, such as:
2,5-Diethyl-4-methylthiazole: Similar structure but with a methyl group instead of a propyl group.
2,5-Diethyl-4-isopropylthiazole: Similar structure but with an isopropyl group instead of a propyl group. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, such as its characteristic aroma.
Eigenschaften
CAS-Nummer |
4276-68-0 |
---|---|
Molekularformel |
C10H17NS |
Molekulargewicht |
183.32 g/mol |
IUPAC-Name |
2,5-diethyl-4-propyl-1,3-thiazole |
InChI |
InChI=1S/C10H17NS/c1-4-7-8-9(5-2)12-10(6-3)11-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
CNHZSCGZZKCROX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(SC(=N1)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.